molecular formula C14H11N3O B2669742 6-Amino-4-phenyl-1H-quinazolin-2-one CAS No. 342779-38-8

6-Amino-4-phenyl-1H-quinazolin-2-one

Cat. No.: B2669742
CAS No.: 342779-38-8
M. Wt: 237.262
InChI Key: NBTVGCBUIHOGOQ-UHFFFAOYSA-N
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Description

6-Amino-4-phenyl-1H-quinazolin-2-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique chemical structure and promising pharmacological properties.

Scientific Research Applications

6-Amino-4-phenyl-1H-quinazolin-2-one has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-phenyl-1H-quinazolin-2-one typically involves the condensation of anthranilic acid derivatives with benzamides. One common method includes the reaction of 2-aminobenzamide with benzaldehyde under acidic conditions, followed by cyclization to form the quinazolinone core . Another approach involves the use of copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis to optimize reaction conditions and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-phenyl-1H-quinazolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts like copper or palladium .

Major Products Formed

The major products formed from these reactions include substituted quinazolinones, dihydroquinazolinones, and other quinazoline derivatives with enhanced biological activities .

Mechanism of Action

The mechanism of action of 6-Amino-4-phenyl-1H-quinazolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, leading to the disruption of cellular processes in cancer cells. The compound’s ability to bind to specific receptors and enzymes makes it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-4-phenyl-1H-quinazolin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of an amino group at the 6-position and a phenyl group at the 4-position makes it particularly effective in various pharmacological applications .

Properties

IUPAC Name

6-amino-4-phenyl-1H-quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c15-10-6-7-12-11(8-10)13(17-14(18)16-12)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTVGCBUIHOGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)NC3=C2C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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